![molecular formula C15H25BrO B14505060 8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one CAS No. 62994-43-8](/img/structure/B14505060.png)
8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[45]decan-7-one is a chemical compound known for its unique spiro structure The spiro[45]decan framework is a bicyclic system where two rings are connected through a single carbon atom, creating a rigid and stable structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of a suitable spiro[4.5]decanone derivative, followed by alkylation and other functional group modifications. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine or other substituents.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include binding to active sites or modifying protein structures.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]decane: A simpler analog without the bromine and alkyl substituents.
1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene: A related compound with a different substitution pattern.
Uniqueness
8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[45]decan-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
62994-43-8 |
|---|---|
Fórmula molecular |
C15H25BrO |
Peso molecular |
301.26 g/mol |
Nombre IUPAC |
8-bromo-1,8-dimethyl-4-propan-2-ylspiro[4.5]decan-9-one |
InChI |
InChI=1S/C15H25BrO/c1-10(2)12-6-5-11(3)15(12)8-7-14(4,16)13(17)9-15/h10-12H,5-9H2,1-4H3 |
Clave InChI |
NCHPIYFODUOTSW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C12CCC(C(=O)C2)(C)Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


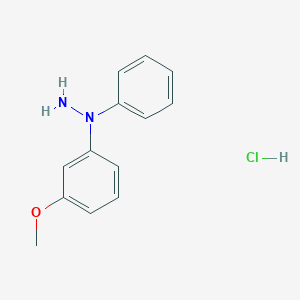
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)
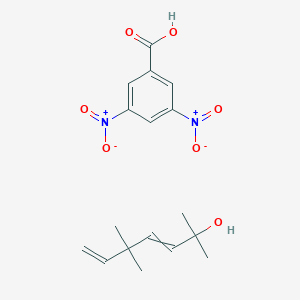
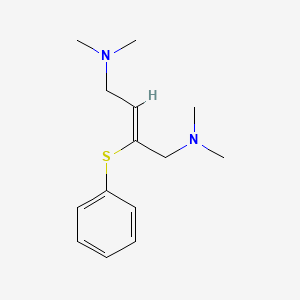
![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)

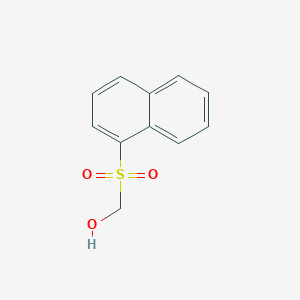
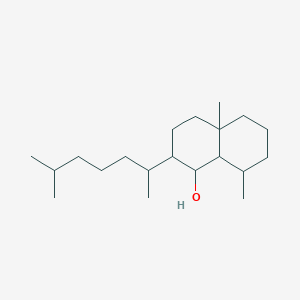
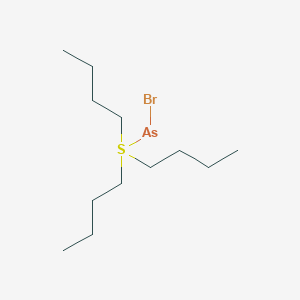

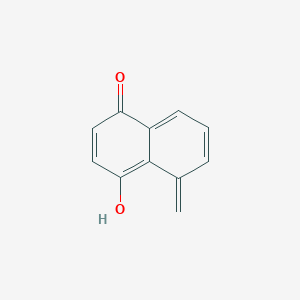

![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
